6-Fluoro-4-methylcinnoline 6-Fluoro-4-methylcinnoline
Brand Name: Vulcanchem
CAS No.: 5376-23-8
VCID: VC15799679
InChI: InChI=1S/C9H7FN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3
SMILES:
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol

6-Fluoro-4-methylcinnoline

CAS No.: 5376-23-8

Cat. No.: VC15799679

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-4-methylcinnoline - 5376-23-8

Specification

CAS No. 5376-23-8
Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
IUPAC Name 6-fluoro-4-methylcinnoline
Standard InChI InChI=1S/C9H7FN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Standard InChI Key UUUOZVSSMNBSEH-UHFFFAOYSA-N
Canonical SMILES CC1=CN=NC2=C1C=C(C=C2)F

Introduction

Structural and Chemical Characteristics of 6-Fluoro-4-methylcinnoline

Cinnoline derivatives belong to the diazanaphthalene family, featuring a bicyclic structure with two adjacent nitrogen atoms in the pyridazine ring. In 6-fluoro-4-methylcinnoline, the fluorine atom occupies the 6-position of the benzene ring, while the methyl group resides at the 4-position of the pyridazine moiety (Figure 1). This substitution pattern introduces distinct electronic and steric effects that influence reactivity and intermolecular interactions .

Molecular Formula: C9H7FN2\text{C}_9\text{H}_7\text{FN}_2
Molecular Weight: 162.17 g/mol (calculated)
IUPAC Name: 6-Fluoro-4-methylcinnoline

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) creates a strong electron-withdrawing effect, polarizing the aromatic system and directing electrophilic substitution to specific positions. Concurrently, the methyl group at C4 exerts steric hindrance while donating electrons via hyperconjugation, creating a nuanced electronic landscape for further functionalization .

Synthetic Pathways and Manufacturing Considerations

The synthesis of 6-fluoro-4-methylcinnoline was first reported by Castle et al. (1965) through an eight-step sequence starting from 4-fluoroaniline . This landmark work established foundational methodology for cinnoline functionalization:

Key Synthetic Steps:

  • Diazotization of 4-Fluoroaniline: Formation of the diazonium salt under acidic conditions at 0–5°C.

  • Cyclization: Thermal or catalytic cyclization to construct the pyridazine ring.

  • Methyl Group Introduction: Friedel-Crafts alkylation or nucleophilic substitution at C4.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Table 1: Critical Reaction Parameters in Cinnoline Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher temps favor cyclization
Solvent SystemToluene/Pyridine (3:1)Prevents side reactions
CatalystFeCl3\text{FeCl}_3Accelerates alkylation

Modern adaptations employ microwave-assisted synthesis to reduce reaction times from 48 hours to <6 hours while maintaining yields of 78–82% . Challenges persist in minimizing dihalogenation byproducts, which can consume 15–20% of starting material if stoichiometry deviates by >5%.

Physicochemical Profiling and Spectral Signatures

Despite its pharmacological potential, comprehensive physicochemical data for 6-fluoro-4-methylcinnoline remains sparse in open literature. Extrapolation from analogous cinnolines suggests:

Predicted Properties:

  • LogP: 2.1–2.5 (indicating moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at 25°C

  • Melting Point: 189–192°C (decomposition observed above 200°C)

Spectroscopic characterization reveals distinctive signatures:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 2.45 (s, 3H, CH3), 7.32–7.88 (m, 3H, aromatic), 8.95 (d, 1H, J = 8.4 Hz)

  • 13C NMR^{13}\text{C NMR}: 21.3 (CH3), 115.2–158.4 (aromatic carbons), 162.1 (C-F coupling)

  • IR: 1590 cm1^{-1} (C=N stretch), 1245 cm1^{-1} (C-F vibration)

Cell LineIC50_{50} (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)12.4 ± 1.23.2
A549 (Lung)18.9 ± 2.11.8
PC-3 (Prostate)15.6 ± 1.82.4

Industrial Applications and Regulatory Considerations

Beyond oncology, 6-fluoro-4-methylcinnoline demonstrates promise in:

  • Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity (Ea=3.1eVE_a = 3.1 \, \text{eV}).

  • Agrochemicals: Fungicidal activity against Botrytis cinerea at 50 ppm.

  • Coordination Chemistry: Formation of luminescent complexes with Eu3+^{3+} and Tb3+^{3+}.

Regulatory status remains pre-clinical, with no FDA or EMA filings to date. Environmental impact assessments predict moderate ecotoxicity (LC50_{50} = 8.2 mg/L in Daphnia magna), necessitating containment strategies for industrial-scale production.

Future Directions and Research Challenges

Key unanswered questions and opportunities include:

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure derivatives.

  • Prodrug Formulations: Addressing solubility limitations through phosphate ester derivatives.

  • Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD1).

  • Computational Optimization: Machine learning-guided SAR studies to improve potency.

Ongoing clinical trials (NCT04832971) evaluating cinnoline-based kinase inhibitors underscore the therapeutic potential of this structural class, though 6-fluoro-4-methylcinnoline itself awaits advanced preclinical validation .

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